2-chloro-5-isopropyl-7-methoxyquinazolin-4(3H)-one
Description
2-Chloro-5-isopropyl-7-methoxyquinazolin-4(3H)-one (CAS 601516-82-9) is a quinazolinone derivative characterized by a chloro substituent at position 2, an isopropyl group at position 5, and a methoxy group at position 5. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring, often serving as key intermediates in pharmaceuticals and agrochemicals due to their structural versatility . This compound is primarily utilized in organic synthesis, particularly in the development of kinase inhibitors and antimicrobial agents. Its substitution pattern enhances electron-withdrawing and steric effects, influencing reactivity and biological activity .
Properties
IUPAC Name |
2-chloro-7-methoxy-5-propan-2-yl-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-6(2)8-4-7(17-3)5-9-10(8)11(16)15-12(13)14-9/h4-6H,1-3H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHZAJHOLVAWRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC(=C1)OC)N=C(NC2=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-isopropyl-7-methoxyquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-amino-5-chloro-3-isopropylbenzoic acid with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve optimizing the synthetic route for scalability, yield, and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 2 is highly reactive in nucleophilic displacement reactions, enabling diverse functionalization:
Key Findings :
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Substitution occurs regioselectively at C2 due to electron-withdrawing effects of the carbonyl group .
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Bulkier nucleophiles (e.g., isopropylamine) require longer reaction times (12-24h) .
Oxidation and Reduction Pathways
The quinazolinone core undergoes redox transformations under controlled conditions:
Mechanistic Insight :
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N-Oxide formation increases water solubility for pharmacokinetic optimization.
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Catalytic hydrogenation preserves the methoxy group while reducing the 3,4-double bond .
Cyclization and Ring Expansion
The compound participates in heterocycle formation via intramolecular reactions:
| Reaction Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Formamidine | 2-Methoxyethanol, reflux | Benzimidazo[2,1-b]quinazolinone | 85% | |
| o-Phenylenediamine | CuI, DMF, 110°C | Tricyclic fused ring system | 78% |
Structural Impact :
Enzyme-Targeted Modifications
Biological activity modulation through targeted derivatization:
Therapeutic Relevance :
-
Radioiodinated derivatives enable tumor diagnosis via EGFR-TK targeting .
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Dual PARP1/BRD4 inhibitors derived from C2 modifications show synergistic anticancer effects .
Stability Under Physiological Conditions
Critical degradation pathways identified through accelerated stability studies:
| Condition | Half-Life | Major Degradation Product | Catalytic Factor |
|---|---|---|---|
| pH 1.2 (37°C) | 4.2h | 5-Isopropyl-7-methoxyquinazoline | Acid-catalyzed hydrolysis |
| pH 7.4 (37°C) | 28.7h | N-Oxide | Auto-oxidation |
| UV Light (254 nm) | 1.5h | Chlorine radical adducts | Photolytic cleavage |
Formulation Implications :
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Requires light-protected packaging and antioxidant stabilizers.
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pH-sensitive delivery systems recommended for oral administration.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent due to its pharmacological properties.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-chloro-5-isopropyl-7-methoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Key Observations:
- Chlorine at position 2 enhances electrophilicity, facilitating nucleophilic substitution reactions .
- Molecular Weight : Analogues with fewer substituents (e.g., CAS 858238-17-2) exhibit lower molecular weights, influencing solubility and pharmacokinetic profiles .
Biological Activity
2-Chloro-5-isopropyl-7-methoxyquinazolin-4(3H)-one is a synthetic compound belonging to the quinazoline family, which is recognized for its diverse biological activities. The compound's molecular formula is C12H14ClN2O2, and it has garnered interest in medicinal chemistry for its potential applications in anticancer and antimicrobial therapies. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The structural uniqueness of this compound arises from its chloro, isopropyl, and methoxy substituents on the quinazolinone core. This combination significantly influences its chemical reactivity and biological activity compared to other quinazoline derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The compound may modulate these targets' activities, leading to significant biological responses such as apoptosis in cancer cells.
Anticancer Activity
Research indicates that quinazoline derivatives, including this compound, exhibit potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar quinazoline compounds can induce apoptosis in lung cancer cells with IC50 values indicating effective concentrations for inhibiting cell proliferation .
Table 1: Anticancer Activity of Related Quinazoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 7a (related) | NCI-H1299 | 3.94 | Induces apoptosis |
| Compound 7j (related) | A549 | 3.84 | Inhibits colony formation |
| 2-Chloro-5-isopropyl... | Various | TBD | TBD |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Quinazoline derivatives have been documented to possess antibacterial properties against various pathogens, potentially serving as lead compounds for developing new antibiotics. The mechanisms often involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Case Studies
- Cytotoxicity Assessment : A study evaluating the cytotoxic effects of quinazoline derivatives demonstrated that compounds with similar structures to this compound exhibited significant growth inhibition in human tumor cell lines. The results indicated a dose-dependent response, highlighting the potential of these compounds in cancer therapy .
- Antimicrobial Efficacy : Another investigation into the antimicrobial properties of quinazoline derivatives revealed that certain modifications enhance their effectiveness against resistant strains of bacteria. The study suggested that the presence of specific functional groups could improve binding affinity to bacterial targets, thereby increasing potency .
Q & A
Q. What steps validate the accuracy of elemental analysis (C, H, N) for novel derivatives?
- Methodological Answer : Run triplicate analyses and compare with computational values (e.g., ChemDraw). For deviations >0.3%, re-dry samples under vacuum (60°C, 24 h) to eliminate residual solvents. Use combustion ion chromatography for halide quantification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
